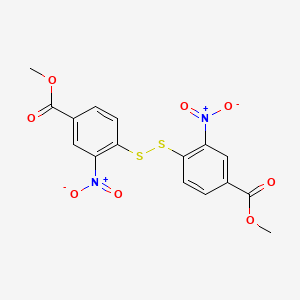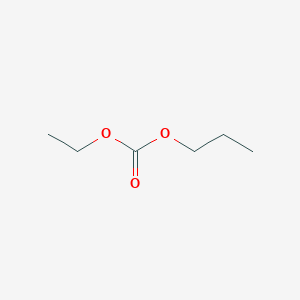
Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-
Vue d'ensemble
Description
Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the m-chlorophenyl and oxazolyl groups in the molecule suggests potential biological activity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- , a possible synthetic route could involve the reaction of m-chlorophenyl isocyanate with 2-oxazoline under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods: Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in the desired form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxazole derivatives.
Reduction: Reduction reactions could convert the oxazolyl group to other functional groups, such as amines.
Substitution: The m-chlorophenyl group may participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while substitution could result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound may be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Medicine: In medicine, urea derivatives are often explored for their pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Industrial applications might involve its use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
- Urea, 1-(p-chlorophenyl)-3-(2-oxazolyl)-
- Urea, 1-(m-chlorophenyl)-3-(2-thiazolyl)-
- Urea, 1-(m-bromophenyl)-3-(2-oxazolyl)-
Comparison: Compared to similar compounds, Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- may exhibit unique properties due to the specific positioning of the chlorine atom and the presence of the oxazolyl group
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3-oxazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(6-7)13-9(15)14-10-12-4-5-16-10/h1-6H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSFICOQZXHPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189118 | |
| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35629-49-3 | |
| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[(ethylthio)methyl]-](/img/structure/B3051646.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine](/img/structure/B3051649.png)











